4-Hydroxy-2-(4-methoxyphenyl)butanenitrile
Overview
Description
4-Hydroxy-2-(4-methoxyphenyl)butanenitrile is a chemical compound with the molecular formula C11H13NO2 . It is used for research purposes and is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular weight of 4-Hydroxy-2-(4-methoxyphenyl)butanenitrile is 191.23 . The exact structure of this compound is not provided in the search results.Scientific Research Applications
Enzymatic Resolution and Synthesis Applications
- Enzymatic Resolution for Synthesizing Active Compounds: The enzymatic resolution of related nitriles has been used to synthesize compounds like (R)-GABOB and (R)-carnitine hydrochloride, demonstrating the potential for creating biologically active substances (Kamal, Khanna, & Krishnaji, 2007).
- Enantioselective Synthesis of Antitumor Lignans: A study on the efficient preparation of optically pure 4-hydroxyalkanenitriles through enzymatic reactions highlights its application in the synthesis of antitumor lignans (Itoh, Chika, Takagi, & Nishiyama, 1993).
Photogeneration and Electrochemical Applications
- Photogeneration of Aryl Cations: The photogeneration of 4-hydroxy(methoxy)phenyl cations and their reactions with pi nucleophiles suggest potential applications in synthetic chemistry (Protti, Fagnoni, Mella, & Albini, 2004).
- Electrocatalytic Hydrogenation: The electrocatalytic hydrogenation of 4-(4-hydroxyphenyl)buten-2-one, related to 4-Hydroxy-2-(4-methoxyphenyl)butanenitrile, at a nickel cathode has been examined, indicating its relevance in electrochemical conversions (Bryan & Grimshaw, 1997).
Biomedical Research
- Antimicrobial Activity: Compounds related to 4-Hydroxy-2-(4-methoxyphenyl)butanenitrile have been synthesized and evaluated for antimicrobial activity, suggesting potential biomedical applications (Chaudhari, 2012).
Chemical Synthesis and Structural Analysis
- Synthesis of β-Diketone: The synthesis of certain β-diketones, closely related to 4-Hydroxy-2-(4-methoxyphenyl)butanenitrile, has been studied, indicating its utility in the creation of complex organic molecules (Kagawa, Sagawa, & Kakuta, 1993).
Safety And Hazards
properties
IUPAC Name |
4-hydroxy-2-(4-methoxyphenyl)butanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11-4-2-9(3-5-11)10(8-12)6-7-13/h2-5,10,13H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFNCKHGVOJPLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697155 | |
Record name | 4-Hydroxy-2-(4-methoxyphenyl)butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(4-methoxyphenyl)butanenitrile | |
CAS RN |
855222-19-4 | |
Record name | 4-Hydroxy-2-(4-methoxyphenyl)butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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